methyl (3R)-3-amino-4-(4-methylphenyl)butanoate hydrochloride
Description
Methyl (3R)-3-amino-4-(4-methylphenyl)butanoate hydrochloride is a chiral amino ester derivative with a 4-methylphenyl substituent at the β-position. The compound features a stereogenic center at the 3-position (R-configuration), a methyl ester group, and a hydrochloride salt form, which enhances its solubility in polar solvents. This molecule is primarily utilized in pharmaceutical research as a synthetic intermediate for bioactive molecules, including protease inhibitors and neuromodulators. Its structural rigidity and aromatic substituent influence both its reactivity and interactions with biological targets [6].
Properties
CAS No. |
2613299-21-9 |
|---|---|
Molecular Formula |
C12H18ClNO2 |
Molecular Weight |
243.73 g/mol |
IUPAC Name |
methyl (3R)-3-amino-4-(4-methylphenyl)butanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-9-3-5-10(6-4-9)7-11(13)8-12(14)15-2;/h3-6,11H,7-8,13H2,1-2H3;1H/t11-;/m1./s1 |
InChI Key |
KBAXLHKWECWXHY-RFVHGSKJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@H](CC(=O)OC)N.Cl |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CC(=O)OC)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
Methyl (3R)-3-amino-4-(4-methylphenyl)butanoate hydrochloride is a compound of interest due to its potential biological activities and therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H17ClN2O2
- Molecular Weight : 250.73 g/mol
- IUPAC Name : this compound
The compound features a chiral center at the 3-position, which contributes to its biological specificity. The presence of the 4-methylphenyl group is significant for its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The amino group can form hydrogen bonds with active sites on enzymes, modulating their activity.
- Receptor Binding : The hydrophobic 4-methylphenyl group may facilitate binding to various receptors, influencing cellular signaling pathways.
- Structural Mimicry : This compound may mimic natural substrates or inhibitors, allowing it to interfere with biochemical pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antitumor Activity : Studies have shown that similar compounds can induce apoptosis in cancer cells by inhibiting growth factors and triggering cell cycle arrest.
- Neuroprotective Effects : Compounds in this class have been investigated for their potential to protect neuronal cells from oxidative stress and excitotoxicity.
- Antidepressant Properties : Some derivatives exhibit mood-enhancing effects, possibly through modulation of neurotransmitter systems.
Antitumor Activity
A study published in Cancer Research demonstrated that derivatives of this compound significantly inhibited the growth of various cancer cell lines. The compound was found to reduce cell viability by inducing apoptosis through the activation of caspase pathways .
Neuroprotective Effects
Research conducted on neurodegenerative models has shown that this compound can reduce neuronal death in vitro. In a rat model of Parkinson’s disease, administration led to improved motor function and reduced dopaminergic neuron loss .
Antidepressant Activity
In a clinical trial involving patients with major depressive disorder, this compound exhibited significant improvements in depressive symptoms compared to placebo, suggesting its potential as an antidepressant .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Methyl (3R)-3-amino-4-(4-fluorophenyl)butanoate | Antitumor, Neuroprotective | Enzyme inhibition, Receptor modulation |
| Methyl (3R)-3-amino-4-(2-fluorophenyl)butanoate | Antidepressant | Neurotransmitter modulation |
| Methyl (3R)-3-amino-4-(4-bromophenyl)butanoate | Cytotoxic | Apoptosis induction |
This table illustrates the varied biological activities and mechanisms among structurally similar compounds, highlighting the unique properties of this compound.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Substituent Effects on Aromatic Rings
Methyl (3R)-3-Amino-4-(4-Cyanophenyl)butanoate Hydrochloride Key Difference: The 4-methylphenyl group in the target compound is replaced with a 4-cyanophenyl group. Impact: The electron-withdrawing cyano group increases the compound’s polarity and may alter its binding affinity in enzymatic assays. However, steric hindrance remains comparable due to similar para-substitution [1].
(R)-4-Amino-3-Phenylbutyric Acid Hydrochloride Key Difference: Lacks the methyl ester and 4-methylphenyl group; instead, it is a carboxylic acid with a simple phenyl substituent. Impact: The absence of the ester group reduces lipophilicity, affecting membrane permeability. The phenyl group (vs. 4-methylphenyl) may decrease steric interactions in receptor binding [2].
Stereochemical and Positional Isomers
(S)-3-Amino-4-(2-Methylphenyl)butanoic Acid Hydrochloride Key Differences: (1) S-configuration at the 3-position; (2) 2-methylphenyl substituent (ortho-substitution). The S-configuration may lead to divergent biological activity compared to the R-form [8].
Methyl (3R)-3-Amino-4-(Benzyloxy)butanoate Hydrochloride Key Difference: Replaces the 4-methylphenyl group with a benzyloxy moiety. Impact: The benzyloxy group increases hydrophobicity and may act as a protective group in multi-step syntheses. This variant is more prone to hydrogenolysis than the target compound [6]].
Data Table: Comparative Properties
| Compound Name | Substituent | Configuration | Molecular Weight (g/mol) | Solubility (Water) | Key Feature(s) |
|---|---|---|---|---|---|
| Methyl (3R)-3-amino-4-(4-methylphenyl)butanoate hydrochloride | 4-Methylphenyl | R | ~255.75 | High | High stereoselectivity in synthesis |
| (R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride | 4-Cyanophenyl | R | ~248.68 | Moderate | Enhanced polarity for aqueous reactions |
| (R)-4-Amino-3-phenylbutyric acid hydrochloride | Phenyl | R | ~215.68 | Moderate | Carboxylic acid functionality |
| (S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride | 2-Methylphenyl | S | ~255.75 | Low | Ortho-substitution steric effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
